

A Comparative Analysis of Leptin (116-130): In Vivo vs. In Vitro Effects

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Compound of Interest					
Compound Name:	Leptin (116-130)				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the leptin fragment (116-130) as observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). This objective analysis is supported by experimental data to inform research and development in metabolic diseases, neurodegenerative disorders, and beyond.

Summary of Biological Activities

Leptin (116-130) is a bioactive fragment of the full-length leptin protein that has garnered significant interest for its ability to mimic some of the physiological effects of the parent hormone. Notably, this smaller peptide exhibits distinct activities both in vivo and in vitro, which are crucial for understanding its therapeutic potential and mechanism of action.

In Vivo Observations

Studies in animal models have demonstrated that systemic administration of **Leptin (116-130)** can lead to significant physiological changes. A key finding is its impact on metabolic regulation, where it has been shown to reduce food intake and body weight in genetically obese ob/ob mice.[1][2] Interestingly, it also reduces body weight gain and blood glucose levels in db/db mice, which lack the long form of the leptin receptor (OB-Rb), suggesting a mechanism of action that may be independent of this primary receptor.[3]



Beyond metabolism, **Leptin (116-130)** has been shown to influence the endocrine system by stimulating the secretion of luteinizing hormone (LH) and prolactin (PRL) in fasted male rats.[4] Furthermore, it exhibits neuroprotective and cognitive-enhancing properties, mirroring the effects of native leptin in models of neurodegeneration.[5][6][7]

In Vitro Findings

In contrast to its systemic effects, the actions of **Leptin (116-130)** in isolated cellular systems present a more nuanced picture. Some studies indicate that this fragment does not activate the long-form leptin receptor, OB-Rb, or compete with full-length leptin for binding to it.[3][8] This finding is consistent with the in vivo observations in db/db mice.

However, **Leptin (116-130)** demonstrates direct effects on various cell types. For instance, it inhibits testosterone secretion from testicular tissue and decreases the release of LH and FSH from pituitary tissue in culture.[9][10][11] In the context of the central nervous system, it promotes the survival of human neural cells and stimulates cell proliferation in cultured hippocampal neurons.[5][7] The peptide has also been reported to stimulate angiogenesis, the formation of new blood vessels, in in vitro models.[12][13]

Quantitative Data Comparison

The following tables summarize the quantitative effects of **Leptin (116-130)** from various studies.

Table 1: In Vivo Effects of Leptin (116-130)



Parameter	Animal Model	Dosage and Administration	Result	Reference
Body Weight	Female ob/ob mice	1 mg/day, intraperitoneal	13.8% reduction in initial body weight after 7 days	[1][2]
Food Intake	Female ob/ob mice	1 mg/day, intraperitoneal	~15% reduction compared to control	[2]
Blood Glucose	Female db/db mice	Not specified	Reduction in blood glucose levels	[3]
LH Secretion	Fasted adult male rats	Not specified	Increased LH pulse frequency and amplitude	[4]
PRL Secretion	Fasted adult male rats	Not specified	Increased PRL pulse frequency and mean levels	[4]

Table 2: In Vitro Effects of Leptin (116-130)

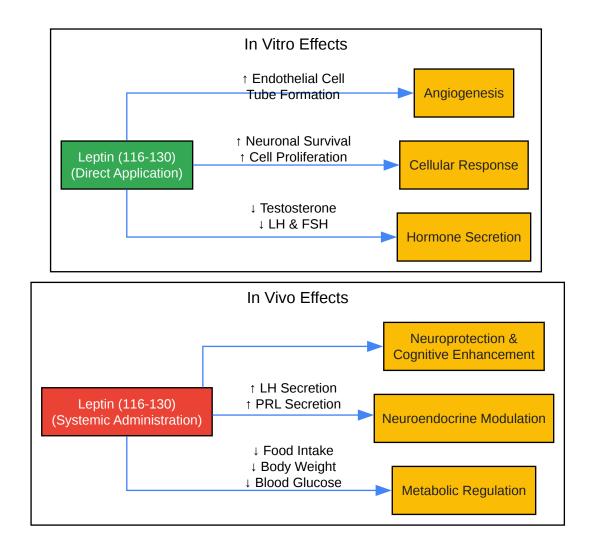


Parameter	Cell/Tissue Type	Concentration	Result	Reference
Testosterone Secretion	Rat testicular tissue	10 ⁻⁷ M and higher	Significant inhibition of basal and hCG-stimulated secretion	[9]
LH and FSH Secretion	Rat hemi- pituitaries	10 ⁻⁹ M - 10 ⁻⁵ M	Significant decrease in LH and FSH secretion	[9]
Neural Cell Viability	Human SH- SY5Y cells	Not specified	Enhanced cell survival	[5]
Neuronal Cell Number	Cultured hippocampal neurons	0.1 nM - 10 nM	27.8% - 39.9% increase in cell number	[7]

Signaling Pathways

The signaling mechanisms of **Leptin (116-130)** appear to be complex and potentially cell-type specific. While full-length leptin primarily signals through the JAK-STAT pathway upon binding to OB-Rb,[14][15][16] the evidence for **Leptin (116-130)** suggests alternative or downstream pathway activation, particularly given its activity in the absence of functional OB-Rb. In vitro studies in neural cells have shown that **Leptin (116-130)** can activate the PI3-kinase and STAT3 signaling pathways.[5]

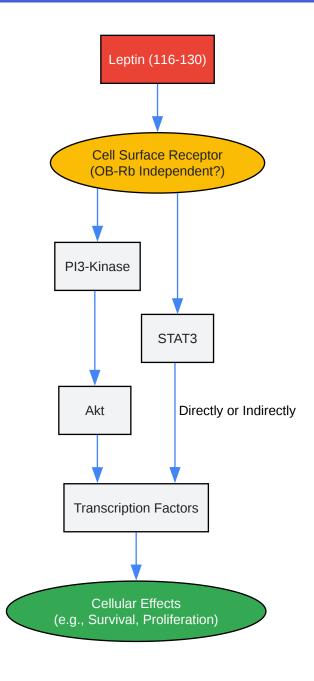




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Caption: Overview of the divergent effects of Leptin (116-130) observed in vivo versus in vitro.





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Caption: Postulated signaling pathway for Leptin (116-130) in neural cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in this guide.



In Vivo Body Weight and Food Intake Study in ob/ob Mice

Objective: To assess the effect of **Leptin (116-130)** on body weight and food consumption in a model of genetic obesity.

Protocol:

- Animal Model: Female C57BL/6J ob/ob mice, aged 5-6 weeks, are individually housed.
- Acclimation: Animals are acclimated for one week with standard chow and water ad libitum.
- Grouping: Mice are randomly assigned to a control group (vehicle) and a treatment group (Leptin 116-130).
- Administration: The treatment group receives daily intraperitoneal injections of Leptin (116-130) (e.g., 1 mg) dissolved in a sterile vehicle (e.g., saline). The control group receives injections of the vehicle alone.
- Measurements: Body weight and food intake are recorded daily for a period of 28 days.
- Data Analysis: Changes in body weight and food consumption are calculated and statistically compared between the two groups.



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